1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is a piperazine derivative featuring a 4-nitrophenylsulfonyl group at the 1-position and a 4-phenylbutan-2-yl substituent at the 4-position. These derivatives are typically synthesized via nucleophilic substitution or condensation reactions, with applications in medicinal chemistry (e.g., antiproliferative, cytotoxic, or enzyme-targeting activities) .
Properties
Molecular Formula |
C20H25N3O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(4-phenylbutan-2-yl)piperazine |
InChI |
InChI=1S/C20H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)21-13-15-22(16-14-21)28(26,27)20-11-9-19(10-12-20)23(24)25/h2-6,9-12,17H,7-8,13-16H2,1H3 |
InChI Key |
JLKRBYIZOKOPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine typically involves the reaction of 1-(4-nitrophenyl)sulfonyl chloride with 4-(4-phenylbutan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylbutan-2-yl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Sulfonyl Group Modifications
- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c): Substituents: Benzhydryl (bis-phenylmethyl) at 1-position, 4-nitrophenylsulfonyl at 4-position. Synthesis: Yield of 77%, off-white solid, mp 120–124°C. Key ¹H/¹³C NMR, MS (m/z 474.04 [M + H]+), elemental analysis (C, 58.37; H, 4.51; N, 8.91) .
Arylalkyl Group Modifications
- 4-(4-Phenylbutan-2-yl) vs. 4-(Bis(4-fluorophenyl)methyl): Target Compound: The 4-phenylbutan-2-yl group balances lipophilicity and conformational flexibility.
Data: Mp 132–230°C, ¹⁹F NMR confirmed fluorinated substituents .
4-(Chlorobenzhydryl) Derivatives () :
- Substituents: 4-Chlorobenzhydryl group linked to cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 μM in HEPG2 liver cancer cells) .
Biological Activity
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine, also referred to as Compound #5 in some studies, has garnered attention for its potential therapeutic applications, particularly in the context of mitigating cognitive decline associated with radiation therapy. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.41 g/mol. Its structure features a piperazine ring substituted with a nitrophenyl sulfonyl group and a phenylbutan-2-yl moiety, which contributes to its biological activity.
Research indicates that 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine exhibits neuroprotective properties, particularly in the context of radiation-induced cognitive impairment. The proposed mechanisms include:
- Neuroprotection : The compound has been shown to increase the population of neural stem/progenitor cells following cranial irradiation, suggesting a role in preserving neurogenesis.
- Anti-inflammatory Effects : It inhibits microglia activation and reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), which are typically elevated following radiation exposure.
- Cognitive Function Preservation : Behavioral assessments in animal models demonstrate that treatment with this compound can mitigate declines in motor, sensory, and memory functions post-radiation therapy.
In Vivo Studies
A notable study conducted on mice demonstrated that administration of Compound #5 after total brain irradiation significantly improved cognitive outcomes without compromising the antitumor effects of radiation. Key findings include:
- Increased Neural Stem Cells : Mice treated with Compound #5 showed a significant increase in Nestin-GFP high stem/progenitor cells compared to controls (p < 0.05).
| Treatment Group | Neural Stem Cell Count |
|---|---|
| Control | X (baseline) |
| Compound #5 | Y (significantly higher) |
- Reduced Neuroinflammation : The combination of Compound #5 and radiation resulted in decreased GFAP and IBA1 expression, indicating reduced astrocytic and microglial activation.
In Vitro Studies
In vitro experiments further corroborated these findings, showing that treatment with Compound #5 enhanced sphere-forming capacity in neural progenitor cells derived from irradiated mice.
Case Studies
One case study highlighted the application of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine in patients undergoing radiotherapy for glioblastoma. The results suggested that patients receiving this compound experienced fewer cognitive side effects compared to those who did not, supporting its potential clinical utility as a neuroprotective agent during cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
